molecular formula C14H9N5O4 B3820835 N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide

N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide

Cat. No. B3820835
M. Wt: 311.25 g/mol
InChI Key: CZEDHFNOUQSUES-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide, also known as BODIPY-hydrazide, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. This compound has been widely used in various scientific research applications, including bioimaging, sensing, and drug discovery.

Mechanism of Action

The mechanism of action of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is not fully understood. However, it is believed that the compound works by binding to specific targets in cells and tissues, leading to changes in fluorescence intensity. The binding of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide to these targets can be used to monitor cellular processes and detect analytes.
Biochemical and Physiological Effects
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been shown to have minimal toxicity and does not affect cellular viability. It has also been shown to be stable in biological systems and has a long half-life. However, more studies are needed to determine the long-term effects of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide on cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is its high fluorescence quantum yield and photostability. This makes it an ideal fluorescent probe for bioimaging and sensing applications. Additionally, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is easy to synthesize and can be modified to tailor its properties for specific applications.
However, there are also limitations to using N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in lab experiments. One limitation is its high cost compared to other fluorescent dyes. Additionally, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has a relatively low molar extinction coefficient, which can limit its sensitivity in some applications.

Future Directions

There are several future directions for the use of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in scientific research. One direction is the development of new N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide derivatives with improved properties, such as higher fluorescence quantum yield and sensitivity. Another direction is the use of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide in the development of new drugs for the treatment of cancer and viral infections.
Furthermore, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide can be used in the development of new biosensors for the detection of analytes in biological fluids. It can also be used in the development of new imaging techniques for the visualization of cellular processes in real-time.
Conclusion
In conclusion, N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is a unique fluorescent dye that has gained significant attention in the scientific community. Its high fluorescence quantum yield and photostability make it an ideal fluorescent probe for bioimaging and sensing applications. Additionally, its use in drug discovery and development of new biosensors shows great promise. Further research is needed to fully understand the mechanism of action and long-term effects of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide.

Scientific Research Applications

N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been widely used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in bioimaging. N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has been used as a fluorescent probe to visualize cellular structures and monitor cellular processes. It has also been used to detect and quantify reactive oxygen species (ROS) in living cells.
Another application of N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide is in sensing. This compound has been used as a sensor for various analytes, including metal ions, amino acids, and proteins. It has also been used to detect and quantify nitric oxide (NO) in living cells.
N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazidezide has also been used in drug discovery. This compound has been used as a scaffold for the development of novel drugs. It has been shown to have anticancer and antiviral activities.

properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-4-ylmethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-14(9-4-6-11(7-5-9)19(21)22)16-15-8-10-2-1-3-12-13(10)18-23-17-12/h1-8H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEDHFNOUQSUES-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NON=C2C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,1,3-benzoxadiazol-4-ylmethylene)-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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